molecular formula C11H21BrN2 B13960313 2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine

2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine

Cat. No.: B13960313
M. Wt: 261.20 g/mol
InChI Key: GQXIEOFHMDDEKP-UHFFFAOYSA-N
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Description

2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromomethyl group attached to a spirocyclic nonane ring system, which includes an azaspiro moiety. The presence of both amine and bromomethyl functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(Bromomethyl)-2-azaspiro[44]nonan-2-yl)ethanamine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromomethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ethanamine group may interact with receptors or other biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes

Uniqueness

2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine stands out due to its unique combination of functional groups and spirocyclic structure. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles.

Properties

Molecular Formula

C11H21BrN2

Molecular Weight

261.20 g/mol

IUPAC Name

2-[8-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl]ethanamine

InChI

InChI=1S/C11H21BrN2/c12-8-10-1-2-11(7-10)3-5-14(9-11)6-4-13/h10H,1-9,13H2

InChI Key

GQXIEOFHMDDEKP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)CCN)CC1CBr

Origin of Product

United States

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